molecular formula C20H22N2O3S3 B2586890 6-{[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 1705515-06-5

6-{[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B2586890
CAS No.: 1705515-06-5
M. Wt: 434.59
InChI Key: IPDTVYCWHDNPTO-UHFFFAOYSA-N
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Description

6-{[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]sulfonyl}-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a thiazepane ring, and a tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Construction of the Thiazepane Ring: The thiazepane ring can be formed by the reaction of a thiol with an epoxide, followed by cyclization.

    Assembly of the Tricyclic Core: The tricyclic core can be constructed through a series of cycloaddition reactions, such as the Diels-Alder reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 6-{[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
  • 6-{[7-(pyridin-2-yl)-1,4-thiazepan-4-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Uniqueness

The uniqueness of 6-{[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one lies in its combination of a thiophene ring, a thiazepane ring, and a tricyclic core. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S3/c23-19-4-3-14-12-16(13-15-5-8-22(19)20(14)15)28(24,25)21-7-6-18(27-11-9-21)17-2-1-10-26-17/h1-2,10,12-13,18H,3-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDTVYCWHDNPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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